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Compound of Interest

Compound Name: 2-Phenylbenzofuran-4-OL

Cat. No.: B15243649 Get Quote

Spectroscopic Profile of 2-Phenylbenzofuran-4-
ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound

2-Phenylbenzofuran-4-ol, a molecule of interest in medicinal chemistry and materials science.

This document compiles available spectroscopic information, including Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data, to facilitate its identification,

characterization, and application in research and development. For comparative purposes,

data for the parent compound, 2-phenylbenzofuran, is also presented.

Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for 2-
Phenylbenzofuran-4-ol and the related compound 2-phenylbenzofuran.

Table 1: ¹H NMR Spectroscopic Data for 2-Phenylbenzofuran-4-ol
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

10.03 s - 1H OH

7.88 dd 8.3, 1.1 2H Ar-H

7.48 m - 2H Ar-H

7.41 d 0.8 1H Ar-H

7.38 m - 1H Ar-H

7.11 t - 1H Ar-H

Solvent: DMSO-d6, Spectrometer Frequency: 600 MHz

Table 2: ¹H NMR Spectroscopic Data for 2-Phenylbenzofuran[1]

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.92-7.90 m - 2H Ar-H

7.62-7.61 m - 1H Ar-H

7.57-7.55 m - 1H Ar-H

7.50-7.46 m - 2H Ar-H

7.40-7.37 m - 1H Ar-H

7.30-7.24 m - 2H Ar-H

7.06 d 0.7 1H Furan-H

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

Table 3: ¹³C NMR Spectroscopic Data for 2-Phenylbenzofuran[1]
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Chemical Shift (δ) ppm

155.9

154.9

130.5

129.2

128.8

128.6

125.0

124.3

122.9

120.9

111.2

101.3

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz[1]

Table 4: Mass Spectrometry Data for 2-Phenylbenzofuran

m/z Ion

217.6 [M+Na]⁺

Ionization Method: Not specified, reported as [M+Na]⁺

Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical

techniques. The following are generalized experimental protocols based on the available

literature.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-600 spectrometer.

Sample Preparation: A few milligrams of the analyte (2-Phenylbenzofuran-4-ol or 2-

phenylbenzofuran) were dissolved in an appropriate deuterated solvent (e.g., DMSO-d6 or

CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift

referencing (0.00 ppm).

Data Acquisition:

¹H NMR: The spectra were acquired at a frequency of 600 MHz (or 400 MHz for 2-

phenylbenzofuran). Standard acquisition parameters were used, including a sufficient

number of scans to obtain a good signal-to-noise ratio.

¹³C NMR: The spectra were acquired at a frequency of 150 MHz (or 100 MHz for 2-

phenylbenzofuran) with proton decoupling.

Data Processing: The raw data were processed using appropriate software. This included

Fourier transformation, phase correction, baseline correction, and referencing to the internal

standard. Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are

given in Hertz (Hz).

Mass Spectrometry (MS)
Instrumentation: Mass spectra were obtained using an Agilent Trap VL LC/MS spectrometer.

Sample Introduction: The sample was introduced into the mass spectrometer, likely after

separation by liquid chromatography (LC) to ensure purity.

Ionization: The method of ionization was likely electrospray ionization (ESI) or a similar soft

ionization technique, as indicated by the observation of a sodium adduct ([M+Na]⁺).

Data Analysis: The mass-to-charge ratio (m/z) of the resulting ions was measured. The data

was analyzed to determine the molecular weight of the compound and to infer its elemental

composition.
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Workflow Visualization
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound.

Compound Synthesis & Purification
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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